2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-containing bridge (sulfanyl group) linking the heterocyclic core to an acetamide moiety. The thienopyrimidine scaffold is substituted with an ethyl group at position 3, a phenyl group at position 7, and a keto group at position 2. Thienopyrimidines are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties, though specific data on this compound’s applications remain unspecified in the provided evidence .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-27-23(29)22-21(17(13-31-22)16-8-6-5-7-9-16)26-24(27)32-14-20(28)25-18-12-15(2)10-11-19(18)30-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAAPMGNXEJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 465.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds with a thienopyrimidine structure often exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. A study evaluating thieno[2,3-d]pyrimidine derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The presence of an amido or imino side chain at position 3 was noted as essential for antimicrobial efficacy.
Anticancer Activity
In the realm of cancer research, thienopyrimidine derivatives have been explored for their cytotoxic effects on tumor cells. A recent study synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their activity against triple-negative breast cancer cells (MDA-MB-231). The findings revealed that certain compounds exhibited IC50 values as low as 27.6 μM, indicating potent cytotoxicity . The structure–activity relationship (SAR) analysis suggested that electron-withdrawing groups enhanced the anticancer activity of these compounds.
Study on Antimicrobial Activity
A comparative study investigated the antimicrobial effects of several thienopyrimidine derivatives. The results highlighted that compounds with specific substitutions showed enhanced antibacterial properties. For example, compounds 4c and 5g demonstrated significant activity against M. tuberculosis , with MIC values indicating their potential as therapeutic agents .
Study on Anticancer Efficacy
In another study focusing on anticancer properties, a series of synthesized thienopyrimidine derivatives were tested for their ability to inhibit tumor cell proliferation. Among these, one compound exhibited selective cytotoxicity against MDA-MB-231 cells at a concentration of 50 μM, illustrating the compound's potential in cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Analysis
The substituents on the core and acetamide side chain critically influence physicochemical and pharmacological properties:
- 7-Phenyl Group: Similar to the 2,6-dimethylphenoxy group in , the phenyl substituent may contribute to hydrophobic interactions in target binding. However, the absence of electron-withdrawing groups (e.g., halogens in ) could limit electrophilic reactivity .
- N-(2-Methoxy-5-methylphenyl)acetamide : The methoxy and methyl groups on the phenyl ring may improve metabolic stability compared to unsubstituted phenyl analogs (). This substitution pattern is distinct from the furan-2-yl group in , which introduces heteroaromaticity but reduces steric bulk .
Table 2: Substituent Impact
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation of thiourea derivatives with ethyl 2-cyanoacetate to form the pyrimidine ring .
- Sulfanylation using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylacetamide group .
- Final coupling with substituted anilines via nucleophilic acyl substitution . Optimization tips: Use anhydrous solvents (e.g., dry toluene), controlled temperatures (70–90°C), and catalysts like triethylamine to enhance reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for the thienopyrimidine core (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
- HPLC-MS : Confirm molecular ion [M+H]⁺ and monitor purity (>95% by reverse-phase C18 columns) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Q. What are the core structural features influencing its biological activity?
- The thienopyrimidine core enables π-π stacking with enzyme active sites (e.g., kinase domains) .
- The sulfanylacetamide moiety enhances solubility and hydrogen-bonding interactions .
- Substituents like the 2-methoxy-5-methylphenyl group modulate lipophilicity and target selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from:
- Assay conditions : Differences in pH, co-solvents (e.g., DMSO concentration), or enzyme isoforms. Validate using standardized protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Impurities >5% can skew results. Re-test batches using orthogonal methods (e.g., LC-MS vs. NMR) .
- Cell-line specificity : Use isogenic cell models to isolate target effects .
Q. What computational strategies are effective for predicting its molecular targets and binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., EGFR or CDK2) to predict binding affinities .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Train models on analogs with known activities to prioritize synthetic targets .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Animal models : Select species with metabolic profiles similar to humans (e.g., Sprague-Dawley rats) for bioavailability studies .
- Dosing regimens : Start with 10 mg/kg (oral/i.p.) and monitor plasma levels via LC-MS/MS over 24 hours .
- Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Analog synthesis : Modify substituents on the phenyl ring (e.g., halogens, methoxy groups) and test activity shifts .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
- Crystallography : Solve co-crystal structures with targets (e.g., kinases) to guide rational design .
Methodological Guidance for Data Interpretation
Q. How to validate off-target effects in enzymatic assays?
- Counter-screening : Test against panels of related enzymes (e.g., kinase profiling with Eurofins DiscoverX) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. What experimental controls are essential for stability studies under physiological conditions?
- Hydrolysis stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via HPLC .
- Light/heat stability : Store samples under accelerated conditions (40°C, 75% RH) and compare to controls .
Q. How to address low solubility in bioassay buffers?
- Co-solvents : Use ≤0.1% DMSO or β-cyclodextrin complexes .
- Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
Contradictory Data Analysis Framework
| Issue | Possible Causes | Resolution Strategies | References |
|---|---|---|---|
| Variable IC₅₀ values | Assay variability, impurity interference | Standardize protocols; re-purify compounds | |
| Poor in vitro-in vivo correlation | Metabolic instability, poor bioavailability | Optimize formulations (e.g., nanoemulsions) | |
| Off-target toxicity | Reactive metabolite formation | Conduct CYP450 inhibition assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
